glycyl-L-proline 2-naphthylamide
Overview
Description
Glycyl-L-proline 2-naphthylamide is a dipeptide derivative that has been widely used in biochemical and histochemical studies. It is known for its role as a substrate for certain peptidases, particularly in the study of enzyme activity and cellular processes. The compound is characterized by the presence of a glycyl-L-proline moiety linked to a 2-naphthylamide group, making it a useful tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-L-proline 2-naphthylamide typically involves the condensation of glycyl-L-proline with 2-naphthylamine. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in a tetrahydrofuran (THF) solvent system. The reaction is carried out at low temperatures, around -10°C, and then gradually brought to room temperature with continuous stirring for about 16 hours. The resulting product is purified through recrystallization from dichloromethane and ligroin .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-proline 2-naphthylamide primarily undergoes hydrolysis reactions catalyzed by peptidases. These reactions involve the cleavage of the peptide bond, resulting in the formation of glycyl-L-proline and 2-naphthylamine. The compound can also participate in substitution reactions where the naphthylamide group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases such as glycyl-proline naphthylamidase.
Substitution: Reagents like strong acids or bases can facilitate substitution reactions, although these are less common for this compound.
Major Products Formed
Hydrolysis: Glycyl-L-proline and 2-naphthylamine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Glycyl-L-proline 2-naphthylamide is extensively used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity of peptidases and other enzymes.
Cell Biology: Used to investigate lysosomal function and enzyme localization within cells.
Industry: Utilized in the development of biochemical assays and as a tool for enzyme characterization.
Mechanism of Action
The primary mechanism of action for glycyl-L-proline 2-naphthylamide involves its cleavage by specific peptidases. The compound is hydrolyzed to release glycyl-L-proline and 2-naphthylamine, which can then be detected and quantified. This process is often used to measure enzyme activity and to study the role of peptidases in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine 2-naphthylamide: Another dipeptide derivative used in similar biochemical applications.
L-proline 2-naphthylamide: A simpler derivative lacking the glycyl group, used in enzyme studies.
L-leucyl-L-leucine methyl ester: Used in studies of lysosomal membrane permeabilization.
Uniqueness
Glycyl-L-proline 2-naphthylamide is unique due to its specific structure, which makes it a preferred substrate for certain peptidases. Its ability to be hydrolyzed by these enzymes allows for precise measurement of enzyme activity and localization, making it a valuable tool in biochemical and cell biology research .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQUUNDBFODDFP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16046-01-8 | |
Record name | 16046-01-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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